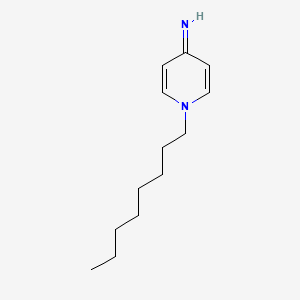

1-octylpyridin-4(1H)-imine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H22N2 |

|---|---|

Molecular Weight |

206.33 g/mol |

IUPAC Name |

1-octylpyridin-4-imine |

InChI |

InChI=1S/C13H22N2/c1-2-3-4-5-6-7-10-15-11-8-13(14)9-12-15/h8-9,11-12,14H,2-7,10H2,1H3 |

InChI Key |

TVEGJOPFJFHLHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C=CC(=N)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Octylpyridin 4 1h Imine and Analogous Systems

Condensation Reactions in N-Alkylpyridin-4(1H)-imine Synthesis

The core of synthesizing pyridin-4(1H)-imines involves the condensation reaction between a primary amine and a carbonyl compound, where one of the reactants contains the pyridine (B92270) moiety. masterorganicchemistry.com This reaction, which liberates a molecule of water, establishes the azomethine group (C=N) that defines the imine. masterorganicchemistry.comredalyc.org The two primary routes to 1-octylpyridin-4(1H)-imine via this method are the reaction of 4-aminopyridine (B3432731) with octanal (B89490) or the reaction of pyridine-4-aldehyde with octylamine.

The formation of imines is frequently accelerated by the presence of an acid catalyst. masterorganicchemistry.comredalyc.org The mechanism involves the protonation of the carbonyl oxygen by the acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group more susceptible to nucleophilic attack by the primary amine (e.g., octylamine). The subsequent steps involve proton transfer and the elimination of a water molecule to yield the final imine product. redalyc.org This catalytic approach is a cornerstone in synthesizing imines due to its efficiency in driving the reaction towards completion. masterorganicchemistry.com

Modern synthetic chemistry emphasizes green and efficient methodologies. In this context, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for preparing imines. ias.ac.in Microwave irradiation can dramatically reduce reaction times, often from several hours to just a few minutes, while also improving product yields. ias.ac.inbeilstein-journals.org

Furthermore, these reactions can often be performed under solvent-free conditions. scirp.orgjocpr.com One such technique involves grinding the reactants, such as a ketone and a substituted aniline, in a mortar with a pestle, sometimes with a catalytic amount of sulfuric acid, to facilitate the reaction. jocpr.com The combination of microwave heating with solvent-free or ionic liquid conditions represents a synergetic approach that enhances reaction rates and aligns with the principles of green chemistry. scielo.org.mx

| Method | Conditions | Reactants | Catalyst | Time | Yield | Reference |

| Grinding | Room Temperature | Hydroxy ketone, Substituted anilines | Sulfuric Acid | 4-7 min | 81-87% | jocpr.com |

| Microwave | Solvent-Free | Aldehydes, Amines | None/Catalyst | Minutes | High | ias.ac.in |

| Microwave | Solvent-Free | Acyclic 1,3-diketones, Amines, etc. | None | - | Good to Moderate | beilstein-journals.org |

Functionalization Strategies for Pyridine Precursors

The synthesis of this compound can also be viewed as a process of functionalizing a pyridine ring. This involves either attaching the octyl group to a pre-existing 4-aminopyridine or forming the imine on a pyridine ring that already contains the necessary components.

A specific patented example details the preparation of N-octylpyridin-4-amine where 4-aminopyridine is reacted with octanal in methanol, with 10% Pd/C as a catalyst and a small amount of octanoic acid, under hydrogen pressure at 80°C. google.com

The formation of the imine functional group at the 4-position is the defining step in the synthesis of this compound. The reactivity of pyridine at the 2- and 4-positions towards nucleophiles is a well-established characteristic. wikipedia.org This reactivity can be harnessed in two primary ways:

From 4-Aminopyridine: Reacting 4-aminopyridine with an aldehyde, specifically octanal, leads to the formation of the imine. This is the initial step in the reductive amination pathway described previously. google.com

From Pyridine-4-aldehyde: An alternative route involves the condensation of pyridine-4-aldehyde with a primary amine, in this case, octylamine. nih.govontosight.ai The rates and equilibrium constants for imine formation between pyridine-4-aldehyde and various amino compounds have been studied, highlighting the viability of this reaction. nih.gov

Considerations for Reaction Efficiency and Scalability

One major consideration is the potential for side reactions. For instance, when working with aqueous solutions containing 4-aminopyridine, heating can lead to partial hydrolysis, forming 4-pyridone, which can decrease the yield of the desired product. semanticscholar.org The choice of reagents and reaction conditions is crucial to minimize such unwanted transformations.

The scalability of the synthesis of N-octylpyridin-4-amine, a direct precursor, has been demonstrated in a patented process. The reaction was successfully performed starting with both 35 g and 70 g of 4-aminopyridine, achieving a total yield of 74.1% with high purity (99.03% by HPLC). google.com The process involves simple filtration and concentration steps, avoiding more complex and difficult-to-scale procedures like continuous liquid-liquid extraction. google.comsemanticscholar.org

| Parameter | Value | Reference |

| Starting Material | 4-Aminopyridine (35 g, 0.372 mol) | google.com |

| Reagents | Octanal (116 ml, 0.743 mol), 10% Pd/C (2.6 g), Octanoic acid (3.83 ml) | google.com |

| Solvent | Methanol (260 ml) | google.com |

| Conditions | 80°C, 4.0-5.0 bar H₂ pressure, 9.5 hours | google.com |

| Yield | 74.1% (for N-octylpyridin-4-amine) | google.com |

| Purity (HPLC) | 99.03% (for N-octylpyridin-4-amine) | google.com |

Spectroscopic and Advanced Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of pyridin-4(1H)-imine derivatives. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of atoms within the molecule and provides information on the electronic environment and dynamic processes.

The NMR spectra of pyridin-4(1H)-imines are highly informative. The electronic nature of these compounds is best described as a resonance hybrid between a neutral nonaromatic pyridoneimine form and a zwitterionic aromatic imidopyridinium species. nih.gov This delocalization significantly influences the chemical shifts of the nuclei in the pyridine (B92270) ring and the exocyclic imine group.

Proton (¹H) NMR: The protons on the pyridine ring of pyridin-4(1H)-imine derivatives typically appear as distinct doublets, corresponding to the protons at the 2,6-positions (α to the ring nitrogen) and the 3,5-positions (β to the ring nitrogen). nih.govpreprints.org In some derivatives, the imine proton (=CH-) gives a characteristic singlet in the downfield region, often between δ 8.7 and 9.4 ppm. preprints.orgmdpi.comscirp.org The signals for the octyl chain appear in the upfield region, with the terminal methyl group resonating around δ 0.88 ppm and the methylene (B1212753) groups appearing as a series of multiplets.

Carbon (¹³C) NMR: In proton-decoupled ¹³C NMR spectra, each non-equivalent carbon atom produces a single peak. savemyexams.comlibretexts.org The chemical shift of the imine carbon (C=N) is particularly characteristic and is sensitive to substitution. scirp.org The carbon atom of the C-N linkage in the related tautomer, N-octylpyridin-4-amine, has been noted to appear around δ 155 ppm. The carbons of the pyridine ring resonate in the aromatic region (typically δ 125-170 ppm), with their exact shifts reflecting the electron distribution from the contributing resonance structures. oregonstate.edu

Interactive Table 1: Typical NMR Chemical Shifts (δ, ppm) for Pyridin-4(1H)-imine Analogs

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | Pyridine Ring (H-2, H-6) | 8.3 - 8.8 | preprints.orgmdpi.com |

| ¹H | Pyridine Ring (H-3, H-5) | 6.1 - 7.9 | nih.govpreprints.org |

| ¹H | Imine (=CH-) | 8.7 - 9.4 | preprints.orgmdpi.comscirp.org |

| ¹H | Octyl Chain (-CH₂) | 1.2 - 1.6 | |

| ¹H | Octyl Chain (-CH₃) | ~0.88 | |

| ¹³C | Imine (C=N) | 155 - 165 | scirp.orgscispace.com |

| ¹³C | Pyridine Ring | 125 - 170 | oregonstate.edu |

| ¹³C | Octyl Chain | 10 - 40 | bhu.ac.in |

Variable temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes such as restricted bond rotation and tautomeric equilibria. lifesciencesite.com For pyridin-4(1H)-imine derivatives, VT-¹H NMR studies have been instrumental in probing the rotation around the exocyclic C4=N bond. nih.govresearchgate.net

At room temperature, the rotation around this bond may be slow on the NMR timescale, leading to distinct signals for the chemically non-equivalent protons on either side of the pyridine ring (i.e., H-2 and H-6). nih.gov As the temperature is increased, the rate of rotation increases. Eventually, the coalescence temperature (Tc) is reached, where the two separate signals broaden and merge into a single, time-averaged resonance. nih.govlifesciencesite.com By analyzing the spectra at different temperatures, including the coalescence point, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. nih.govresearchgate.net These studies provide quantitative insight into the electronic and steric factors governing the stability of the imine linkage and the contribution of the zwitterionic resonance form. nih.gov

Interactive Table 2: Dynamic NMR Data for Pyridoneimine Derivatives

| Compound Type | Coalescence Temp. (Tc) (K) | Activation Energy (ΔG‡) (kJ/mol) | Reference |

| Pyridoneimine-Dendrimer (Gen 1) | 343 | 70.84 | researchgate.net |

| Pyridoneimine-Dendrimer (Gen 2) | 333 | 68.53 | researchgate.net |

| Pyridoneimine-Dendrimer (Gen 3) | 323 | 65.81 | researchgate.net |

| Monomeric Pyridoneimine Analog | 353 | 73.18 | researchgate.net |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. mdpi.com For 1-octylpyridin-4(1H)-imine, the most significant feature in the IR spectrum is the stretching vibration of the carbon-nitrogen double bond (C=N). scirp.orgnih.gov

The C=N stretching band for imines typically appears in the region of 1580–1670 cm⁻¹. preprints.orgnih.govresearchgate.net Its precise frequency can be influenced by conjugation and the nature of the substituents on both the carbon and nitrogen atoms. The formation of the imine is often confirmed by the disappearance of the carbonyl (C=O) stretching band (around 1700 cm⁻¹) of the ketone precursor and the primary amine N-H stretching bands of the reactant amine. scirp.orgnih.gov In cases where the imine can exist in a tautomeric form with a C=N-H group, N-H stretching vibrations may be observed in the range of 3150 to 3310 cm⁻¹. nih.gov Other bands corresponding to aromatic C-H stretching (around 3000-3100 cm⁻¹) and aliphatic C-H stretching (around 2850–2960 cm⁻¹) from the octyl chain are also expected. scirp.org

Interactive Table 3: Characteristic IR Absorption Frequencies for Pyridine-Imine Derivatives

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Reference |

| C=N Stretch | Imine / Azomethine | 1579 - 1669 | preprints.orgscirp.orgnih.govresearchgate.netresearchgate.net |

| N-H Stretch | Imine (C=N-H) | 3150 - 3310 | nih.gov |

| C-H Stretch | Aromatic (Pyridine) | 3000 - 3100 | scirp.org |

| C-H Stretch | Aliphatic (Octyl) | 2850 - 2960 | scirp.org |

X-ray Diffraction Analysis of Pyridin-4(1H)-imine Derivatives and Coordination Complexes

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for molecules in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. americanpharmaceuticalreview.com While a crystal structure for this compound itself is not specifically reported in the searched literature, analyses of closely related pyridin-4(1H)-imine derivatives and their metal complexes offer crucial structural insights. mdpi.comscispace.comresearchgate.net

Crystallographic studies on pyridin-4-ylideneamine (PYE) derivatives confirm the contribution of both neutral imine and zwitterionic resonance structures. researchgate.net For example, the exocyclic C(4)−N(imine) bond length in one derivative was found to be 1.304(2) Å, which is intermediate between a typical C=N double bond and a C-N single bond, indicating significant delocalization. researchgate.net This is accompanied by a pattern of bond length alternation within the pyridine ring itself. researchgate.net

Interactive Table 4: Selected X-ray Crystallographic Data for Pyridin-4(1H)-imine Type Structures

| Compound Type | Crystal System | Space Group | Key Bond Length (Å) | Reference |

| Di-p-tolyl-amino-benzylidene-pyridin-4-yl-imine | Monoclinic | P2₁/n | - | mdpi.com |

| Pyridin-4-ylideneamine (PYE) derivative | - | - | C(4)-N(imine) = 1.304(2) | researchgate.net |

| Nd(III) Complex with Pyridyl Hydrazone Ligand | Monoclinic | C2/c | Nd-N(imine) = 2.685(2) | scispace.com |

| Reduced Imine (sec-Amine) | Monoclinic | P2₁/c | N-C(phenyl) = 1.38(2) | mdpi.com |

Reactivity Profiles and Mechanistic Investigations of 1 Octylpyridin 4 1h Imine

Imine Bond Reactivity: Electrophilic, Nucleophilic, Dienophile, and Aza-Diene Pathways

The C=N double bond in 1-octylpyridin-4(1H)-imine is the primary site of reactivity, susceptible to attack by both electrophiles and nucleophiles. The nitrogen atom, with its lone pair of electrons, imparts nucleophilic character to the imine, while the carbon atom is electrophilic. nih.gov This dual reactivity allows for a variety of transformations.

Electrophilic Pathways: The nitrogen atom of the imine can be protonated or alkylated by electrophiles. Protonation, typically with a Brønsted acid, generates an iminium cation. nih.gov This activation enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Pathways: The electrophilic carbon of the imine bond is a target for a wide range of nucleophiles. These include organometallic reagents, hydrides, and enolates. nih.govquimicaorganica.org The addition of a nucleophile to the imine carbon results in the formation of a new carbon-nucleophile bond and the saturation of the C=N double bond.

Dienophile and Aza-Diene Pathways: Imines can participate in cycloaddition reactions, acting as either a dienophile or an aza-diene. In the aza-Diels-Alder reaction, the imine can function as a dienophile, reacting with a diene to form a six-membered nitrogen-containing ring. wikipedia.orgnih.gov Conversely, α,β-unsaturated imines can act as aza-dienes, reacting with dienophiles. nih.gov The participation of this compound in such reactions would depend on the specific reaction conditions and the nature of the reaction partner. The electron-withdrawing nature of the pyridine (B92270) ring can influence the energy of the imine's molecular orbitals, affecting its reactivity in cycloadditions.

Influence of Alkyl Substituents on Imine Reactivity

The N-octyl group in this compound exerts both steric and electronic effects on the reactivity of the imine bond.

Steric Effects: The bulky octyl group can sterically hinder the approach of reactants to the imine nitrogen and carbon. This steric hindrance can influence the rate and stereoselectivity of reactions. For instance, in nucleophilic additions, the octyl group may direct the incoming nucleophile to the less hindered face of the imine.

Electronic Effects: The alkyl group is generally considered to be weakly electron-donating. This electron-donating effect can slightly increase the electron density on the imine nitrogen, potentially enhancing its nucleophilicity. However, this effect is generally less significant than the electronic influence of the pyridine ring. Studies on other N-alkylated imines have shown that the nature of the alkyl substituent can impact the electronic properties and subsequent reactivity of the molecule. nih.govrsc.orgresearchgate.net For example, the replacement of bulky side chains with smaller ones has been shown to affect the planarity and electronic properties of polyazomethines. nih.govresearchgate.net

A comparative analysis of the reactivity of various N-alkylpyridin-4(1H)-imines could provide a clearer understanding of the specific influence of the octyl group.

| Substituent | Electronic Effect | Steric Hindrance | Expected Impact on Reactivity |

| Methyl | Weakly electron-donating | Low | Baseline reactivity |

| tert-Butyl | Electron-donating | High | Slower reaction rates, potential for increased selectivity |

| Octyl | Weakly electron-donating | Moderate | Similar electronic effect to methyl, but with increased steric bulk influencing approach to the reactive center |

Specific Reaction Mechanisms Involving Pyridin-4(1H)-imine Moieties

Nucleophilic addition is a fundamental reaction of imines. nih.gov For this compound, the reaction with a generic nucleophile (Nu⁻) would proceed as follows:

Attack of the nucleophile: The nucleophile attacks the electrophilic carbon atom of the C=N double bond.

Formation of a tetrahedral intermediate: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate.

Protonation: Subsequent protonation of the nitrogen atom yields the final, neutral addition product.

The pyridine ring can play a role in this mechanism. The nitrogen atom in the pyridine ring can be protonated or coordinated to a Lewis acid, which would increase the electron-withdrawing effect of the ring and further enhance the electrophilicity of the exocyclic imine carbon, thereby accelerating the nucleophilic attack. nih.gov

Photocatalytic hydroaminoalkylation is a modern synthetic method for the formation of C-C bonds. organic-chemistry.orgnih.govbath.ac.uk While specific studies on this compound may be limited, the general mechanism involving related compounds can be extrapolated. A plausible pathway could involve the following steps:

Formation of a radical: A photocatalyst, upon excitation by light, could induce the formation of a radical species from a suitable hydrogen atom donor.

Hydrogen atom transfer (HAT): This radical could then abstract a hydrogen atom from the α-carbon of the N-octyl group, generating an α-amino radical.

Radical addition: This nucleophilic radical could then add to an activated alkene (e.g., a styrene (B11656) derivative).

Chain propagation/termination: The resulting radical intermediate would then be further transformed to yield the final product and regenerate the catalyst or terminate.

The feasibility of this pathway would depend on the bond dissociation energy of the C-H bonds on the octyl chain and the specific photocatalytic system employed. nih.gov

Kinetic Studies of Imine Formation and Interconversion

The formation of this compound from 4-aminopyridine (B3432731) and octanal (B89490) is a reversible condensation reaction. nih.gov Kinetic studies of similar imine formations have shown that the reaction is often acid-catalyzed and proceeds through a tetrahedral intermediate. masterorganicchemistry.com The rate of formation is influenced by factors such as pH, temperature, and the concentration of reactants.

The interconversion between the E and Z isomers of the imine (if applicable) is another important kinetic process. This isomerization can occur via a planar inversion mechanism at the nitrogen atom. researchgate.net The energy barrier for this process is dependent on the substituents on the imine nitrogen and carbon. For N-alkylimines, these barriers have been determined using techniques like dynamic NMR spectroscopy. researchgate.net

| Reaction | Key Kinetic Parameters | Influencing Factors |

| Imine Formation | Rate constant (k), Equilibrium constant (K) | pH, Temperature, Reactant concentrations, Catalyst |

| E-Z Isomerization | Activation energy (Ea), Rate of interconversion | Temperature, Solvent, Steric and electronic nature of substituents |

Further experimental studies are required to determine the specific kinetic parameters for the formation and interconversion of this compound.

Tautomerism and Isomerism in Pyridin 4 1h Imine Systems

Keto-Enol and Imine-Enamine Tautomerism

The relevant tautomerism for pyridin-4(1H)-imine systems is imine-enamine tautomerism, which is the nitrogen analog of the more commonly known keto-enol tautomerism. cas.cn In this equilibrium, 1-octylpyridin-4(1H)-imine, which possesses a non-aromatic pyridinoid ring and an exocyclic carbon-nitrogen double bond, can isomerize to its aromatic tautomer, N-octylpyridin-4-amine. This process involves the migration of a proton from the ring nitrogen to the exocyclic imine nitrogen, or vice-versa. youtube.comchemzipper.com

The equilibrium between the imine (pyridinoid) and enamine (benzenoid) forms is typically influenced by factors such as solvent polarity and substitution patterns. The aromatic enamine form, 4-aminopyridine (B3432731), is generally the more stable tautomer due to the energetic advantage of regaining aromaticity in the pyridine (B92270) ring. The interconversion between these tautomers proceeds through stepwise acid- or base-catalyzed pathways. rsc.org This dynamic equilibrium means that while the molecule may be named as an imine, it exists as a mixture of both tautomeric forms, with the aromatic amine often predominating.

N-Inversion Dynamics and Energetics in Pyridin-4(1H)-imines

Beyond tautomerism, pyridin-4(1H)-imines exhibit stereoisomerism due to the phenomenon of pyramidal inversion at the exocyclic nitrogen atom, often referred to as N-inversion. wikipedia.org This process involves the nitrogen atom and its substituents moving through a planar transition state. libretexts.org For a molecule like this compound, this inversion can lead to the interconversion of (E) and (Z) geometric isomers if the substituent on the imine nitrogen creates asymmetry.

The energetics of N-inversion in heteroaromatic imines have been extensively studied using theoretical methods. glaserchemgroup.comnih.gov Computational studies on related systems, such as pyrimidin-4(3H)-imine (PMI), provide insight into the barriers and pathways applicable to this compound. glaserchemgroup.comnih.govresearchgate.net These calculations, performed using methods like Møller-Plesset perturbation theory (MP2) and coupled cluster theory (CCSD), reveal that the inversion does not proceed through a simple planar transition state. Instead, the reaction follows a path involving nonplanar transition state structures. glaserchemgroup.comnih.gov

| Compound | (E)-Preference Free Enthalpy (ΔG298) | Free Enthalpy of Activation (ΔG‡298, Z → E) |

|---|---|---|

| Pyrimidin-4(3H)-imine (PMI) | 2.6 | 21.6 |

| Pyridin-2(1H)-imine (PYI) | 2.3 | 21.1 |

| 1H-Purine-6(9H)-imine (PUI) | 6.0 | 19.7 |

Data derived from theoretical calculations on analogous systems. nih.gov

The pyramidal arrangement of bonds at the trivalent exocyclic nitrogen atom makes it a potential stereocenter. libretexts.org However, the rapid N-inversion provides a low-energy pathway for racemization, meaning that enantiomers of chiral imines often interconvert quickly at room temperature, making their resolution difficult. wikipedia.orglibretexts.org

The reaction path for N-inversion is enantiomeric, meaning the path to invert from a (Z)-isomer to an (E)-isomer via one nonplanar transition state is a mirror image of the path through the other. glaserchemgroup.com This asymmetry is a key feature of the inversion process. glaserchemgroup.comnih.gov The stability of the transition state, and thus the height of the inversion barrier, can be influenced by substituents and solvent effects. researchgate.netstereoelectronics.org For example, incorporating the nitrogen into a strained ring or attaching highly electronegative groups can raise the inversion barrier, potentially allowing for the isolation of stable isomers. stereoelectronics.org While the octyl group in this compound does not itself confer chirality, the principles of N-inversion would be critical if other chiral elements were present in the molecule.

Spectroscopic Evidence for Tautomeric Equilibria

Spectroscopic techniques are essential for studying the position of the imine-enamine tautomeric equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard. researchgate.net The chemical shifts of carbon and nitrogen atoms are highly sensitive to the electronic environment. In the this compound <=> N-octylpyridin-4-amine equilibrium, the aromatic amine tautomer will exhibit characteristic 13C NMR signals for an aromatic ring, which differ significantly from the signals expected for the non-aromatic diene-like ring of the imine tautomer.

By comparing the observed 13C and 14N NMR chemical shifts with those of model compounds where the tautomerism is "locked" (e.g., by methylation at the ring or exocyclic nitrogen), the predominant tautomeric form in a given solvent can be identified and the equilibrium constant can be estimated. researchgate.net For instance, studies on related systems have shown that the amino tautomer is the major form in various solvents, as confirmed by comparing its 13C NMR data with N-methylated and N,N-dimethylated model compounds. researchgate.net Other techniques, such as UV-Vis spectrophotometry, can also be employed, as the aromatic amine and non-aromatic imine tautomers possess distinct chromophores and will exhibit different absorption maxima. rsc.org

Coordination Chemistry of 1 Octylpyridin 4 1h Imine As a Ligand

Binding Modes and Coordination Geometries in Metal Complexes

The coordination chemistry of 1-octylpyridin-4(1H)-imine is dictated by the presence of two potential donor sites: the pyridine (B92270) ring nitrogen and the exocyclic imine nitrogen. This duality allows for versatile binding modes and the formation of metal complexes with diverse coordination geometries. The nature of the metal center, its oxidation state, and the reaction conditions all play a crucial role in determining the final structure of the complex.

Monodentate vs. Polydentate Chelation with Transition Metals (e.g., Fe, Co, Ru, Pd, Ni, Zn, Cd)

This compound can act as both a monodentate and a bidentate ligand in its coordination with transition metals. As a monodentate ligand, it typically coordinates to the metal center through the more Lewis basic pyridine nitrogen atom. This mode of coordination is common in complexes with metals such as iron(II), copper(II), zinc(II), and cadmium(II) halides. rsc.org In such cases, the geometry around the metal center is completed by other ligands, such as halides or solvent molecules.

However, the presence of the imine nitrogen allows for the possibility of chelation, leading to the formation of a more stable five-membered ring. This bidentate coordination mode involves both the pyridine nitrogen and the imine nitrogen, resulting in a pincer-type ligand. This chelation is particularly prevalent with transition metals that favor square planar or octahedral geometries, such as palladium(II) and nickel(II). The formation of such chelates is often driven by the chelate effect, which thermodynamically favors the formation of cyclic structures.

In the context of related pyridine-imine ligands, iron and cobalt complexes have been shown to exhibit versatile coordination chemistry. For instance, pyridine-diimine ligands, which are structurally analogous to this compound, form stable five-coordinate and six-coordinate complexes with iron(II). nih.govprinceton.edu In these complexes, the pyridine-diimine ligand acts as a tridentate ligand, but the underlying principles of pyridine and imine coordination are transferable.

The choice between monodentate and polydentate coordination can also be influenced by the steric bulk of other ligands present in the coordination sphere and the electronic properties of the metal center. For instance, with late transition metals like palladium, the formation of square planar complexes often favors the bidentate coordination of pyridine-imine type ligands. rsc.org

| Metal Ion | Typical Coordination Mode | Common Geometries |

| Fe(II), Fe(III) | Monodentate or Bidentate | Octahedral, Square Pyramidal |

| Co(II), Co(III) | Monodentate or Bidentate | Octahedral, Tetrahedral |

| Ru(II), Ru(III) | Bidentate | Octahedral |

| Pd(II) | Bidentate | Square Planar |

| Ni(II) | Bidentate | Square Planar, Octahedral |

| Zn(II) | Monodentate | Tetrahedral |

| Cd(II) | Monodentate | Tetrahedral |

Steric and Electronic Effects of the 1-Octyl Group on Coordination

The presence of the 1-octyl group at the pyridinium (B92312) nitrogen significantly influences the coordination behavior of the ligand through both steric and electronic effects.

Electronic Effects: Electronically, the 1-octyl group is an electron-donating group. This inductive effect increases the electron density on the pyridine ring, enhancing the Lewis basicity of the pyridine nitrogen. A more electron-rich pyridine nitrogen forms a stronger coordinate bond with the metal center. This enhanced donor strength can stabilize the resulting metal complex. The electronic influence of the N-substituent is a critical factor in tuning the electronic properties of the metal center, which in turn affects its reactivity and catalytic activity. Studies on related porphyrin systems have demonstrated that both steric and electronic effects of substituents are crucial in determining the coordination properties of the ligand. researchgate.net

Electronic Structure and Donor Properties of Pyridin-4(1H)-imine Ligands

The electronic structure of pyridin-4(1H)-imine ligands is characterized by a delocalized π-system that extends over the pyridine ring and the exocyclic imine group. This electronic framework is key to its coordination properties and its ability to participate in redox processes.

Charge Delocalization and Resonance Structures in Metal-Ligand Complexes

Upon coordination to a metal center, there is a significant redistribution of electron density within the this compound ligand. The coordination of the pyridine nitrogen to an electron-deficient metal center leads to a decrease in electron density on the pyridine ring. This effect can be transmitted through the π-system to the imine group.

The delocalization of charge can be represented by various resonance structures. These structures illustrate the sharing of electron density between the pyridine ring and the imine functionality. In metal complexes, the contribution of these resonance structures can be influenced by the nature of the metal ion and its oxidation state. For instance, coordination to a more electrophilic metal center will enhance the contribution of resonance structures that place a positive charge on the pyridine ring and delocalize it towards the imine nitrogen. This charge delocalization is a key feature that stabilizes the metal-ligand bond. researchgate.net

Ligand Non-Innocence and Redox Activity in Catalysis

Pyridin-4(1H)-imine ligands can be considered "non-innocent," meaning they can actively participate in the redox chemistry of their metal complexes. The extended π-system of the ligand can act as an electron reservoir, accepting or donating electrons during a catalytic cycle. This redox activity is a hallmark of many pyridine-imine and related ligand systems.

The ability of the ligand to exist in different redox states (neutral, radical anion, or dianion) allows the metal center to maintain a more stable oxidation state during catalysis. For example, in a reductive catalytic step, the ligand can accept an electron, becoming a radical anion, while the metal formally maintains its oxidation state. This ligand-centered redox behavior is crucial in many catalytic transformations, as it can lower the activation barriers for key elementary steps such as oxidative addition and reductive elimination. The non-innocent character of pyridine-diimine ligands in rhodium and iron complexes has been well-documented and provides a framework for understanding the potential redox activity of this compound. nih.govresearchgate.net

Catalytic Applications of Metal Complexes Bearing this compound Ligands

While specific catalytic applications of metal complexes of this compound are not extensively reported, the broader class of pyridine-imine metal complexes has been widely explored in catalysis. The electronic and steric properties imparted by the 1-octyl group can be expected to fine-tune the catalytic performance of these complexes.

Iron complexes bearing (pyridyl)imine ligands have been successfully employed as catalysts in the transfer hydrogenation of ketones. researchgate.net In these systems, the ligand plays a crucial role in stabilizing the active iron species and influencing the stereoselectivity of the reaction. The electron-donating nature of the 1-octyl group in this compound would likely enhance the catalytic activity of its iron complexes in similar transformations by increasing the electron density at the metal center.

Palladium complexes of N-(1-methylpyridin-4(1H)-ylidene)amines, which are structurally related to this compound, have shown considerable activity as catalysts for Heck-Mizoroki carbon-carbon cross-coupling reactions. tubitak.gov.tr The strong electron-donating character of these ligands is credited with improving the catalytic efficiency of the palladium center. It is therefore plausible that palladium complexes of this compound would also be effective catalysts for a range of cross-coupling reactions.

Furthermore, quinoline (B57606) pyridine(imine) iron complexes have been investigated as catalysts for the 1,4-hydrovinylation of 1,3-dienes. princeton.edu These studies highlight the potential of iron complexes with pyridine-imine type ligands to catalyze important organic transformations. The modularity of the ligand, including the ability to vary the N-substituent (such as the 1-octyl group), provides a means to systematically tune the catalyst's activity and selectivity.

| Catalytic Reaction | Potential Metal Center | Role of this compound Ligand |

| Transfer Hydrogenation of Ketones | Fe, Ru | Stabilizes active metal species, influences stereoselectivity. |

| Heck-Mizoroki Cross-Coupling | Pd | Enhances catalytic activity through strong electron donation. |

| Hydrovinylation of Dienes | Fe | Tunes catalyst activity and selectivity through steric and electronic effects. |

| Polymerization of Olefins | Fe, Co, Ni | Controls polymer properties through ligand design. |

Lack of Published Research on the in Specified Catalytic Applications

Following a comprehensive review of available scientific literature, it has been determined that there is a significant absence of published research specifically detailing the coordination chemistry of this compound as a ligand for the catalytic applications outlined in the user's request. Extensive searches for scholarly articles, patents, and academic papers have not yielded specific data on its use in asymmetric catalysis (such as hydroboration and hydrosilylation), olefin oligomerization and polymerization, or cross-coupling reactions like the Suzuki-Miyaura reaction.

The requested article structure, focusing on detailed research findings and data tables for these specific catalytic processes, cannot be fulfilled due to the lack of primary research on this particular compound. While the broader class of pyridine-imine ligands has been a subject of study in catalysis, the specific derivative with an N-octyl group and the imine functionality at the 4-position does not appear in the context of the requested applications in the accessible scientific domain.

Therefore, the generation of a scientifically accurate and detailed article strictly adhering to the provided outline for "" is not possible at this time.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com By approximating the electron density of a system, DFT allows for the calculation of various molecular properties, offering a balance between accuracy and computational cost.

Pyridin-4(1H)-imine derivatives can exist in different tautomeric forms, primarily the imine and enamine forms. Computational studies on similar systems suggest that the relative stability of these tautomers is influenced by factors such as substitution patterns and the surrounding solvent environment. nih.govresearchgate.net DFT calculations are instrumental in predicting the preferred tautomer by calculating the relative energies of the optimized geometries of each form.

For 1-octylpyridin-4(1H)-imine, it is hypothesized that the imine tautomer is the more stable form in the gas phase and in nonpolar solvents. The energy landscape, mapped by DFT calculations, would likely show a significant energy barrier for the interconversion between the tautomers, indicating that the imine form is kinetically persistent. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effect of different solvents on the tautomeric equilibrium. nih.gov

| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) in Gas Phase (Predicted) | Relative Energy (kcal/mol) in Methanol (Predicted) |

|---|---|---|---|---|

| Imine Form | B3LYP | 6-311++G(d,p) | 0.00 | 0.00 |

| Enamine Form | B3LYP | 6-311++G(d,p) | +8.5 | +6.2 |

DFT calculations are crucial for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, locating transition states, and determining activation energies. For this compound, two important processes are N-inversion and its formation from 4-aminopyridine (B3432731) and octanal (B89490).

The formation of an imine typically proceeds through a two-step mechanism: nucleophilic attack of the amine on the carbonyl group to form a hemiaminal intermediate, followed by dehydration. researchgate.netredalyc.org DFT can model this reaction pathway, identifying the transition states for both steps and providing insights into the reaction kinetics. mdpi.com

N-inversion is a process where the substituent on the imine nitrogen inverts its configuration. The energy barrier for this process can be calculated using DFT, which provides information about the conformational flexibility of the imine.

| Reaction | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Imine Formation (Hemiaminal Formation) | B3LYP | 6-31G(d) | 15-20 |

| Imine Formation (Dehydration) | B3LYP | 6-31G(d) | 25-30 |

| N-Inversion | B3LYP | 6-31G(d) | 10-15 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). researchgate.netnih.gov These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a small HOMO-LUMO gap generally signifies higher reactivity. irjweb.com

| Parameter | Calculated Value |

|---|---|

| EHOMO (eV) | -6.5 |

| ELUMO (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Chemical Potential (μ) (eV) | -3.85 |

| Chemical Hardness (η) (eV) | 2.65 |

| Global Softness (S) (eV-1) | 0.38 |

| Electrophilicity Index (ω) (eV) | 2.80 |

Quantum Chemical Modeling of Coordination Interactions

The nitrogen atoms in this compound, both on the pyridine (B92270) ring and the imine group, can act as donor sites for metal ions, making it a potential ligand in coordination chemistry. Quantum chemical modeling helps in understanding the nature of metal-ligand bonding and the factors influencing complex formation.

The octyl group on the pyridine nitrogen introduces significant steric bulk, which can influence the coordination geometry and the dynamics of the ligand around the metal center. Computational modeling can be used to explore the conformational landscape of the coordinated ligand and to assess the steric hindrance around the metal ion. Molecular dynamics (MD) simulations, based on quantum mechanical or classical force fields, can provide insights into the flexibility of the octyl chain and its impact on the stability and reactivity of the metal complex. The steric demands of the octyl group are likely to favor the formation of complexes with lower coordination numbers or distorted geometries to accommodate its size.

Molecular Dynamics and Conformational Analysis of Imine Structures

Theoretical and computational chemistry provides a powerful lens through which the dynamic behavior and conformational landscape of molecules can be explored. In the case of this compound, molecular dynamics (MD) simulations and conformational analysis offer critical insights into the molecule's flexibility, preferred shapes, and the energetic barriers that separate different conformations. These studies are fundamental to understanding its interactions at a molecular level. While specific experimental or computational studies on this compound are not extensively available in the current literature, a comprehensive understanding can be constructed by examining analogous chemical systems, such as N-alkylpyridinium salts and other pyridin-imine derivatives.

Molecular dynamics simulations of N-alkylpyridinium salts with long alkyl chains reveal that the alkyl group is far from static. It constantly undergoes torsional rotations around its carbon-carbon single bonds, leading to a multitude of possible conformations in a given timeframe. The conformational space of the octyl group in this compound is expected to be similarly complex. The primary drivers of conformational preference within the alkyl chain are torsional strain and non-bonded van der Waals interactions.

Table 1: Representative Dihedral Angle Potential Energies for a Butane-like Fragment

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 0° | Syn-periplanar (eclipsed) | ~5.0 |

| 60° | Gauche (staggered) | ~0.9 |

| 120° | Anticlinal (eclipsed) | ~3.5 |

| 180° | Anti-periplanar (staggered) | 0 |

This interactive table provides generalized energy values typical for alkyl chains, illustrating the energetic preferences for staggered conformations.

The pyridin-4(1H)-imine headgroup introduces another layer of conformational interest, specifically concerning the C=N-H imine unit. Computational studies on related heteroarene imines, such as pyridin-2(1H)-imine, have investigated the energetics of N-inversion, which is the process of the N-H group moving from one side of the C=N bond to the other through a planar transition state. nih.gov

These studies indicate that the N-inversion process has a significant energy barrier. For pyridin-2(1H)-imine, the free energy of activation for the Z → E isomerization is calculated to be around 21.1 kcal/mol. nih.gov This suggests that at room temperature, the N-H group does not freely invert but rather resides in its most stable configuration, which is typically planar with the aromatic ring to maximize conjugation. The planarity of the exocyclic imine group relative to the pyridine ring is a key feature. The barrier to rotation around the C4-N(imine) bond is expected to be substantial due to its double bond character, further rigidifying the headgroup.

The interface between the octyl chain and the pyridinium (B92312) nitrogen is another critical area of conformational flexibility. The rotation around the N1-C1(octyl) bond will influence the spatial orientation of the alkyl chain relative to the plane of the pyridine ring. Steric hindrance between the hydrogen atoms on the C1 of the octyl chain and the hydrogen atoms at the 2 and 6 positions of the pyridine ring will govern the preferred rotational angles.

Molecular dynamics simulations of such amphiphilic structures in various environments (e.g., in vacuum, in a nonpolar solvent, or in water) would be expected to show different conformational propensities. In an aqueous environment, for instance, the hydrophobic octyl chain would likely adopt more compact conformations to minimize its exposed surface area, a phenomenon driven by the hydrophobic effect. In contrast, in a nonpolar solvent or in the gas phase, the chain might explore a wider range of extended conformations.

Table 2: Summary of Key Conformational Features in this compound

| Molecular Fragment | Dominant Conformations | Key Influencing Factors | Expected Behavior |

|---|---|---|---|

| n-Octyl Chain | Staggered (Anti and Gauche) | Torsional Strain, Van der Waals Interactions | Highly flexible, dynamic transitions between extended and folded states. |

| Pyridin-imine Headgroup | Planar (E/Z isomers) | N-inversion Barrier, Conjugation | Largely rigid, with a high energy barrier to N-H inversion. |

| N1-C1(octyl) Bond | Staggered Rotamers | Steric Hindrance | Defines the orientation of the octyl chain relative to the ring. |

This interactive table summarizes the expected conformational behavior of different parts of the this compound molecule based on principles from analogous systems.

Advanced Derivatization and Functionalization Strategies

Post-Synthetic Modifications of the Pyridin-4(1H)-imine Core

Post-synthetic modification refers to the chemical alteration of a molecular framework after its initial construction. This approach allows for the introduction of new functional groups and the fine-tuning of electronic and physical properties without re-designing the entire synthesis from scratch. For structures containing the pyridin-4(1H)-imine core, these modifications can enhance stability, modulate reactivity, and introduce new functionalities.

A notable strategy involves the modification of pyridine-imine moieties within larger, stable structures like covalent organic frameworks (COFs). nih.gov For instance, a pyridine-imine-based COF has been successfully modified through a stepwise post-synthetic approach. nih.gov This involved two key reactions targeting different parts of the core:

Amide Formation: A primary framework constructed with bifunctional monomers containing amino groups was modified through amide formation. nih.gov

Pyridine (B92270) N-oxidation: The nitrogen atom of the pyridine ring was subsequently oxidized to yield an N-oxide derivative. nih.gov

These sequential modifications were shown to increase the polarity and the number of hydrogen-bonding sites within the COF's pores, which significantly improved its water affinity and, consequently, its proton conductivity. nih.gov This demonstrates how post-synthetic modifications can be strategically employed to enhance the material properties of systems containing the pyridin-4(1H)-imine core.

Furthermore, studies on pyridoneimine moieties attached to dendrimer peripheries reveal that their electronic character, specifically the balance between the nonaromatic pyridoneimine and the zwitterionic aromatic imidopyridinium resonance forms, can be influenced by the surrounding architecture. nih.gov This inherent electronic flexibility suggests that the core is susceptible to modifications that can stabilize one resonance form over the other, thereby tuning its donor properties.

Incorporation into Polymeric Architectures and Dendrimers

The pyridin-4(1H)-imine moiety can be incorporated onto the surface of highly branched macromolecules, such as dendrimers, to create materials with a high density of functional units. Dendrimers offer a precise, generation-based structure with a defined number of peripheral groups, making them ideal scaffolds for studying the collective properties of attached functional molecules. acs.orgmdpi.com

The synthesis of pyridinoimine-functionalized dendrimers is typically achieved by reacting a dendrimer scaffold bearing reactive peripheral groups (e.g., chlorides) with an appropriate aminopyridine derivative. nih.gov For example, poly(ether imine) (PETIM) dendrimers from generation zero to three, possessing 2 to 16 peripheral chloride groups, have been functionalized with a pyridoneimine moiety. acs.orgnih.gov The general synthesis involves refluxing the chloride-functionalized dendrimer with an excess of a 4-(N-alkylamino)pyridine in the presence of a base like 1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU). acs.orgnih.gov

This strategy has been applied to various dendrimer types:

Poly(ether imine) (PETIM) Dendrimers: Generations 1-3 have been synthesized, featuring 4, 8, and 16 peripheral pyridoneimine moieties, respectively. nih.gov

Poly(amidoamine) (PAMAM) Dendrimers: A generation 0 PAMAM dendrimer was functionalized with four pyridine-imine ligands for the complexation of copper chloride. mdpi.com

Carbosilane Dendrimers: Generations zero and one carbosilane dendrimers have been functionalized with four and eight pyridine-imine derivatives, respectively, also for the purpose of complexing copper. mdpi.com

The clustering of pyridoneimine moieties on the dendrimer surface can lead to emergent properties. Variable-temperature ¹H NMR studies on PETIM dendrimers have shown that the rotational energy barrier along the C4-imine nitrogen bond is influenced by the dendrimer generation. acs.org As the dendrimer generation increases, the pyridoneimine moieties exhibit a greater tendency toward the zwitterionic imidopyridinium resonance form. acs.org

| Dendrimer Generation | Number of Pyridoneimine Moieties | Coalescence Temperature (TC) [K] | Rate of Rotation (kc) [s-1] | Activation Energy (ΔG‡) [kcal/mol] |

|---|---|---|---|---|

| G1 | 4 | 343 | 206 | 17.3 |

| G2 | 8 | 333 | 224 | 16.6 |

| G3 | 16 | 323 | 242 | 15.9 |

Design and Synthesis of Novel Multidentate Ligands Featuring Pyridin-4(1H)-imine Moieties

The strong electron-donating properties of the pyridin-4(1H)-imine unit make it an excellent component for constructing multidentate ligands used in coordination chemistry and catalysis. rsc.org By incorporating multiple iminopyridine moieties into a single molecular structure, ligands can be designed to bind metal centers through several coordination sites, leading to stable metal complexes with specific geometries and reactivities.

One strategy involves linking two iminopyridine units through a rigid aromatic spacer. For example, the ligand (6E,7E)-N¹,N⁴-bis((pyridin-2-yl)methylene)benzene-1,4-diamine was prepared by the condensation of pyridine-2-carboxaldehyde and p-phenylenediamine. researchgate.net This tetradentate ligand was subsequently used to synthesize corresponding metal complexes with iron, cobalt, and nickel, demonstrating the viability of this approach. researchgate.net

A more complex design involves creating potentially pentadentate ligands that combine different types of iminopyridine fragments. A novel ligand was synthesized that integrates a 2,6-bis(imino)pyridine moiety with an additional (imino)pyridine arm. researchgate.net This sophisticated ligand architecture allows for the formation of both mononuclear and homodinuclear metal complexes. When reacting with one equivalent of a metal(II) chloride (M = Fe, Co), it forms a mononuclear complex, (CyAr2)N(5)MCl₂. researchgate.net Upon addition of a second equivalent of the metal salt, it forms a dinuclear complex, (CyAr2)N(5)M₂Cl₄, where one metal center is five-coordinate and the other is four-coordinate. researchgate.net

The synthesis of these ligands often involves standard imine condensation reactions, followed by purification. The choice of the backbone connecting the iminopyridine units and the substituents on the imine nitrogen and pyridine ring allows for fine-tuning of the ligand's steric and electronic properties, which in turn influences the catalytic activity and selectivity of the resulting metal complexes. researchgate.net

| Ligand Structure/Type | Coordinating Metals | Resulting Complex Type | Reference |

|---|---|---|---|

| Bis-iminopyridine linked by a p-phenylene spacer | Fe(II), Co(II), Ni(II) | Mononuclear | researchgate.net |

| Pentadentate ligand combining 2,6-bis(imino)pyridine and (imino)pyridine | Fe(II), Co(II) | Mononuclear or Homodinuclear | researchgate.net |

| Pyridine with N-heterocyclic imine substituent | Pd(II) | Mononuclear | rsc.org |

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Catalytic Transformations

The pyridine-imine motif is increasingly recognized for its active role in catalysis, serving as both a transformable substrate and a controlling ligand. Future research on 1-octylpyridin-4(1H)-imine is poised to explore its utility in a variety of catalytic systems.

One promising area is in metal-catalyzed reactions where the imine group acts as a directing group for C-H bond activation. Studies on related pyridine- and quinoline-derived imines have shown their effectiveness as N,N-bidentate directing groups in palladium and platinum C–H activation reactions. acs.org This suggests that the this compound framework could be used to direct the functionalization of specific C-H bonds, enabling more efficient and selective synthesis of complex molecules.

Furthermore, the imine bond itself is subject to catalytic transformations. Research has demonstrated that palladium complexes can catalyze the hydrolysis of the imine linkage in pyridine-based Schiff bases during Suzuki coupling reactions. mdpi.comnih.govnih.gov Density Functional Theory (DFT) calculations have supported these findings, indicating a crucial role for the pyridine (B92270) nitrogen in facilitating the cleavage of the C=N bond. nih.gov This opens avenues for developing switchable catalytic systems where the integrity of the imine can be controlled.

Conversely, the pyridine-imine structure is a cornerstone of highly effective catalyst ligands. Pyridine-bis(imine) (PDI) ligands, for example, form some of the most active iron catalysts known for ethylene (B1197577) polymerization. acs.org Similarly, chiral (pyridyl)imine iron(II) complexes have been successfully employed as catalysts in the asymmetric transfer hydrogenation of ketones. researchgate.net The specific N-octyl substituent in this compound could modulate catalyst solubility in nonpolar media and influence the steric environment of the metal center, potentially leading to catalysts with unique activity and selectivity.

Development of Advanced Spectroscopic Probes for Imine Dynamics

The dynamic nature of the imine bond, characterized by processes such as E/Z isomerization and N-inversion, presents an opportunity for the development of advanced spectroscopic probes. Understanding these dynamics is fundamental to controlling the behavior of molecules like this compound in more complex systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for these investigations. Standard ¹H and ¹³C NMR can confirm the stereochemistry of imines, with many pyridine-imines showing a preference for a single E-isomer in solution at ambient temperatures. scirp.org More advanced techniques, such as variable-temperature NMR, can be used to probe the energy barriers associated with isomerization processes. nsf.gov

The photochromism of N-alkyl imines is an emerging area of interest. While traditionally requiring high-energy UV light, recent strategies have enhanced their photoswitching properties, making their performance comparable to well-known photoswitches like azobenzene. nih.gov The E and Z isomers of these imines can exhibit different fluorescence properties, allowing for the development of fluorescent probes where isomerization leads to a reversible "photodarkening" effect. nih.gov This suggests that this compound could be engineered into a photoswitchable fluorescent molecule.

For studying even faster processes, ultrafast spectroscopic techniques are necessary. Femtosecond infrared spectroscopy has been successfully used to resolve the formation and structural relaxation dynamics of related nitrile imines on the picosecond timescale. d-nb.info Applying such methods to this compound could provide unprecedented insight into the elementary steps of its photochemical and thermal isomerization.

Predictive Modeling for Structure-Reactivity Relationships in N-Alkylpyridin-4(1H)-imines

Predictive modeling, through computational and theoretical chemistry, is indispensable for understanding and forecasting the behavior of N-alkylpyridin-4(1H)-imines. These methods provide molecular-level insights that guide experimental design.

High-level quantum chemical calculations have been used to study the uncatalyzed, thermal N-inversion reactions in related heteroarene imines like pyrimidin-4(3H)-imine and pyridin-2(1H)-imine. researchgate.netnih.gov Methods such as Møller-Plesset perturbation theory (MP2) and coupled cluster theory (CCSD) are employed to explore potential energy surfaces and calculate the free enthalpies of activation for isomerization. researchgate.netnih.gov These studies reveal that the energy barriers are significant, and the specific structure of the heterocycle influences the transition state geometry. researchgate.netnih.gov Applying these models to this compound would allow for precise prediction of its inversion barriers and isomerization pathways.

Table 1: Calculated Free Enthalpies for Isomerization of Heteroarene Imines Data sourced from computational studies on related imine structures, illustrating typical energy values.

| Compound | (E)-Preference Free Enthalpy ΔG₂(₂₉₈)(Z vs. E) (kcal/mol) | Free Enthalpy of Activation ΔG₂(₂₉₈)(Z → E) (kcal/mol) |

|---|---|---|

| Pyrimidin-4(3H)-imine (PMI) | 2.6 | 21.6 |

| Pyridin-2(1H)-imine (PYI) | 2.3 | 21.1 |

| 1H-Purine-6(9H)-imine (PUI) | 6.0 | 19.7 |

DFT calculations are also crucial for elucidating reaction mechanisms. For instance, DFT has been used to model the palladium-catalyzed hydrolysis of pyridine-imines, confirming that the metal catalyst lowers the activation barrier for hydration and that the pyridine ring participates electronically in the process. mdpi.comnih.gov

In the context of biological activity, quantitative structure-activity relationship (QSAR) modeling is a powerful tool. 3D-QSAR, molecular docking, and molecular dynamics simulations are used to build predictive models for the biological effects of pyridine derivatives, such as their role as enzyme inhibitors. nih.gov These models help identify the key structural features—steric, electrostatic, and hydrophobic—that govern a molecule's activity, thereby guiding the design of new, more potent analogues.

Integration into Supramolecular Assemblies and Functional Materials

The amphiphilic nature of this compound, with its nonpolar alkyl tail and polar pyridin-imine head, makes it an excellent building block for supramolecular assemblies and functional materials.

A significant application for this class of molecules is in the field of liquid crystals. acs.org Studies on related series of calamitic (rod-shaped) liquid crystals containing a pyridine-imine core have shown that the length of a terminal alkoxy chain dictates the type of mesophase observed. tandfonline.comtandfonline.comresearchgate.net Shorter chains tend to produce nematic phases, while longer chains favor the formation of more ordered smectic A phases. tandfonline.comresearchgate.net The octyl chain of this compound is of intermediate length, suggesting it could form the basis for novel nematic or smectic liquid crystalline materials.

Table 2: Liquid Crystal Phase Behavior of 4-{[(pyridin-4-yl)methylidene]amino}phenyl 4-alkoxybenzoates Illustrative data showing the influence of alkyl chain length (n) on mesophase formation.

| Alkyl Chain Length (n) | Observed Mesophase(s) |

|---|---|

| 2, 4, 6 | Nematic |

| 8, 10 | Nematic and Smectic A |

| 12, 14, 16, 18 | Smectic A |

Beyond liquid crystals, the amphiphilic structure suggests a capacity for self-assembly in solution. nih.govcore.ac.uk Similar to surfactant molecules or peptide amphiphiles, this compound could spontaneously form micelles, vesicles, or other ordered aggregates in aqueous or polar environments. nih.gov These assemblies have potential applications in areas such as drug delivery and nanotechnology.

The dynamic nature of the imine bond can be harnessed to create dynamic covalent materials. The reversible formation and cleavage of the imine bond allows for the synthesis of self-healing polymers, adaptable networks, and dynamic macrocycles and supramolecular polymers. rsc.orgrsc.org The integration of this compound into such systems could lead to new functional materials with stimuli-responsive properties.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Solvent | Catalyst | Temp (°C) | Purity (%) | Reference |

|---|---|---|---|---|

| THF | Pd(PPh₃)₄ | 80 | 95 | |

| Ethanol | CuI | 65 | 88 |

How is this compound characterized spectroscopically?

- NMR : Distinct H signals at δ 6.74 ppm (aromatic protons) and C imine resonance at δ 162.3 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 318.54 (C₂₁H₃₈N₂⁺) .

- InChI Key :

XDZRCFFAGPKBCD-UHFFFAOYSA-N(PubChem) .

What are the primary research applications of this compound?

- Biological Systems : Inhibits DDX41 ATPase activity, used to study RNA splicing and transcription elongation in hematopoietic cells .

- Organic Synthesis : Serves as a building block for π-extended heterocycles (e.g., thienopyridines) via Sonogashira coupling .

Advanced Research Questions

How does steric and electronic modulation affect this compound's interaction with biological targets?

- Mechanistic Insight : The imine group’s electron-withdrawing properties enhance binding to DDX41’s ATPase domain. Competitive inhibition assays using DDX41inh-1/2 (derivatives) show IC₅₀ values in the µM range .

- Experimental Design :

How can researchers resolve contradictions in spectroscopic data for imine-containing compounds?

- Case Study : Discrepancies in C NMR data (e.g., δC 162.3 ppm vs. computational predictions) were resolved by comparing synthetic analogs with DFT-calculated shifts .

- Methodology :

What strategies optimize reaction yields for scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.